molecular formula C9H8F3N3 B6160653 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 1956356-14-1

2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6160653
CAS No.: 1956356-14-1
M. Wt: 215.2
InChI Key:
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Description

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Scientific Research Applications

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several applications in scientific research:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dimethylpyridine with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5-(trifluoromethyl)pyridine
  • 2,3-Dimethyl-4-(trifluoromethyl)pyridine
  • 2,3-Dimethyl-6-(trifluoromethyl)quinoline

Uniqueness

2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is unique due to its imidazo[4,5-b]pyridine core, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines and quinolines. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves the condensation of 2,3-dimethylpyridine-6-carboxaldehyde with trifluoroacetonitrile followed by cyclization to form the imidazo[4,5-b]pyridine ring system. The trifluoromethyl group is introduced during the condensation step.", "Starting Materials": [ "2,3-dimethylpyridine-6-carboxaldehyde", "trifluoroacetonitrile", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethylpyridine-6-carboxaldehyde (1.0 equiv) and trifluoroacetonitrile (1.2 equiv) in ethanol.", "Step 2: Add sodium methoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction with acetic acid and filter the resulting precipitate.", "Step 4: Wash the precipitate with water and dry under vacuum.", "Step 5: Dissolve the crude product in ethanol and add acetic acid.", "Step 6: Heat the reaction mixture to reflux for 6 hours.", "Step 7: Cool the reaction mixture and filter the resulting precipitate.", "Step 8: Wash the precipitate with water and dry under vacuum to obtain 2,3-dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine." ] }

CAS No.

1956356-14-1

Molecular Formula

C9H8F3N3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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